4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3/c23-16-8-6-14(7-9-16)12-19-18-11-10-17(24)13-20(18)26-22(25)21(19)15-4-2-1-3-5-15/h1-11,13,24H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAJTLUKFFAXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 7-hydroxy-3-phenylchromen-2-one, and a suitable base.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions. A base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), is used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 7-hydroxy-3-phenylchromen-2-one attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as UV protection.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one: Similar structure but with a bromine atom instead of chlorine.
4-[(4-Methylphenyl)methyl]-7-hydroxy-3-phenylchromen-2-one: Similar structure but with a methyl group instead of chlorine.
4-[(4-Nitrophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Biological Activity
4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one, a synthetic derivative of chromen-2-one, has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a chlorophenyl group and a phenylchromenone core. Research has indicated its potential applications in various fields, including medicine and pharmacology.
- Chemical Formula : C20H17ClO3
- CAS Number : 720674-60-2
- Molecular Weight : 348.8 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress. This is primarily achieved through the donation of hydrogen atoms or electrons to reactive species.
- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by activating specific signaling pathways, including the p53 pathway. This mechanism is vital for its potential use in cancer therapy .
Biological Activity Overview
Case Studies and Research Findings
- Antioxidant and Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity in a rat model subjected to oxidative stress induced by acetic acid. This suggests a protective effect against oxidative damage .
- Anticancer Properties : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported at concentrations ranging from 10 to 30 µM, indicating a dose-dependent response .
- Antimicrobial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
